Cobalt octanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

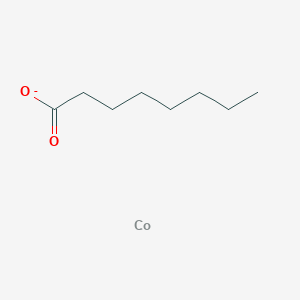

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt;octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Co/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRCPFFFTCYQMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Co] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15CoO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Octanoic acid, cobalt salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-85-2 | |

| Record name | Octanoic acid, cobalt salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Cobalt Octanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of cobalt octanoate (B1194180), a versatile organometallic compound with significant applications as a catalyst, paint drier, and in various organic synthesis processes. The information presented is intended for a technical audience and focuses on practical, replicable laboratory-scale preparations.

Overview of Synthetic Methodologies

Cobalt octanoate, more formally known as cobalt(II) 2-ethylhexanoate, can be synthesized through several chemical pathways. The most common and well-established methods for laboratory preparation are:

-

Metathesis Reaction (Double Decomposition): This is a widely used method that involves the reaction of a water-soluble cobalt salt with an alkali metal salt of octanoic acid (or 2-ethylhexanoic acid). It is a straightforward and high-yielding process.

-

Direct Reaction (Neutralization): This method involves the direct reaction of a cobalt base, such as cobalt(II) carbonate, cobalt(II) hydroxide, or cobalt(II) oxide, with 2-ethylhexanoic acid. This reaction is typically driven to completion by the removal of a byproduct, such as water or carbon dioxide.

Other less common methods include electrochemical synthesis and transacylation reactions. This guide will focus on the two primary methods, providing detailed protocols and comparative data.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound, based on data reported in technical literature and patents.

| Parameter | Metathesis (Double Decomposition) | Direct Reaction |

| Cobalt Source | Cobalt(II) Sulfate (CoSO₄), Cobalt(II) Chloride (CoCl₂) | Cobalt(II) Carbonate (CoCO₃), Cobalt(II) Hydroxide (Co(OH)₂), Cobalt(II) Oxide (CoO) |

| Octanoate Source | 2-Ethylhexanoic Acid + Sodium Hydroxide | 2-Ethylhexanoic Acid |

| Solvent | Water, often with an organic solvent for extraction (e.g., mineral spirits, toluene) | Hexane, Toluene, Xylene or solvent-free |

| Reaction Temperature | Saponification: 70-100°C; Metathesis: 90-110°C[1][2][3] | 60°C to reflux temperature of the solvent[4] |

| Reaction Time | Saponification: ~40 min; Metathesis: 40-90 min[1][2] | 2-12 hours (azeotropic removal of water can shorten time)[4] |

| pH Control | Saponification: pH > 7.5[2] | Not generally required |

| Typical Yield | High (>95%)[1][3] | Moderate to High (can be driven to completion) |

| Key Process Steps | 1. Saponification 2. Metathesis 3. Phase Separation 4. Washing 5. Dehydration | 1. Reaction of cobalt base and acid 2. Removal of byproducts (e.g., water) 3. Filtration 4. Solvent removal |

Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow for the synthesis of this compound.

Caption: Metathesis reaction pathway for this compound synthesis.

References

- 1. CN114763585B - Method for preparing cobalt iso-octoate by using waste Raney cobalt catalyst - Google Patents [patents.google.com]

- 2. CN101628869B - Method for preparing cobalt octoate by using LiCoO, anode material of waste lithium battery - Google Patents [patents.google.com]

- 3. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

The Core Principles of Cobalt Octanoate Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt octanoate (B1194180), an organometallic compound, serves as a highly efficient catalyst in a variety of industrial applications, primarily due to its exceptional ability to facilitate oxidation and polymerization reactions. This technical guide delves into the fundamental principles of cobalt octanoate catalysis, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic pathways.

Introduction to this compound Catalysis

This compound, also known as cobalt(II) 2-ethylhexanoate, is a metal salt of 2-ethylhexanoic acid. Its primary catalytic role stems from the ability of the cobalt ion to cycle between its +2 and +3 oxidation states, acting as a potent redox catalyst. This property makes it an effective "drier" in paints, coatings, and inks by accelerating the autoxidation of unsaturated oils, and a powerful accelerator in the curing of polyester (B1180765) and vinyl ester resins.

The catalytic activity of this compound is fundamentally linked to its capacity to promote the decomposition of hydroperoxides, which are key intermediates in both the drying of alkyd resins and the initiation of radical polymerization.

The Catalytic Mechanism: A Tale of Redox Cycling

The catalytic prowess of this compound is centered around the Co(II)/Co(III) redox couple. The generally accepted mechanism for its catalytic action, particularly in the autoxidation of unsaturated fatty acids found in alkyd resins, is a variation of the Haber-Weiss cycle. This cycle involves the decomposition of hydroperoxides (ROOH) that are naturally formed by the reaction of unsaturated substrates with atmospheric oxygen.

The catalytic cycle can be broadly described in the following steps:

-

Initiation: The Co(II) species reacts with a hydroperoxide molecule to generate an alkoxy radical (RO•) and a Co(III)-hydroxide species.

-

Propagation: The highly reactive alkoxy radical can abstract a hydrogen atom from an unsaturated substrate (R'H), creating a new substrate radical (R'•). This substrate radical then reacts with molecular oxygen to form a peroxy radical (R'OO•). The peroxy radical can subsequently abstract a hydrogen atom from another substrate molecule to form a new hydroperoxide (R'OOH) and another substrate radical, thus propagating the chain reaction.

-

Regeneration of the Catalyst: The Co(III)-hydroxide species is reduced back to the active Co(II) state by reacting with another hydroperoxide molecule, a reaction that produces a peroxy radical (ROO•) and water. This step is crucial for the catalytic turnover.

This continuous cycle of hydroperoxide decomposition and radical formation accelerates the cross-linking and polymerization of the substrate, leading to the formation of a solid, dry film in the case of coatings, or a cured resin.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the cobalt-catalyzed hydroperoxide decomposition, which drives the autoxidation process.

Quantitative Data in this compound Catalysis

The efficiency of this compound catalysis is influenced by several factors, including catalyst concentration, temperature, and the presence of co-catalysts or inhibitors. The following tables summarize quantitative data from key applications.

Curing of Unsaturated Polyester Resins

This compound is widely used as an accelerator in conjunction with a peroxide initiator, typically methyl ethyl ketone peroxide (MEKP), for the room temperature curing of unsaturated polyester resins. The concentration of both the accelerator and the initiator significantly impacts the gel time and peak exotherm temperature.

Table 1: Effect of this compound and MEKP Concentration on Gel Time of Unsaturated Polyester Resin

| This compound (wt%) | MEKP (wt%) | Gel Time (minutes) |

| 0.5 | 1.0 | 25.5 |

| 1.0 | 1.0 | 18.0 |

| 1.5 | 1.0 | 14.5 |

| 0.5 | 1.5 | 17.0 |

| 1.0 | 1.5 | 12.5 |

| 1.5 | 1.5 | 9.0 |

| 0.5 | 2.0 | 12.0 |

| 1.0 | 2.0 | 8.5 |

| 1.5 | 2.0 | 6.0 |

Data adapted from a study on the curing of general-purpose orthophthalic polyester resin.

Drying of Alkyd Paints

In the context of alkyd coatings, this compound acts as a primary drier, promoting rapid surface drying. The concentration of the cobalt drier is a critical parameter affecting the drying time.

Table 2: Effect of this compound Concentration on the Drying Time of a Long Oil Alkyd Emulsion Paint

| Cobalt Concentration (wt% on alkyd solids) | Surface Dry Time (hours) |

| 0.025 | ~ 4.5 |

| 0.050 | ~ 3.0 |

| 0.100 | ~ 2.0 |

Data is illustrative and adapted from studies on alkyd emulsion drying. Actual drying times can vary significantly based on the specific alkyd resin, solvent system, temperature, and humidity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound catalysis.

Experimental Protocol: Curing of Unsaturated Polyester Resin

This protocol describes the determination of gel time and peak exotherm temperature for the curing of an unsaturated polyester resin using a this compound/MEKP system.

Materials:

-

Unsaturated polyester resin (e.g., general-purpose orthophthalic)

-

This compound solution (e.g., 6% cobalt)

-

Methyl ethyl ketone peroxide (MEKP)

-

Disposable beakers or test tubes

-

Stirring rods

-

Thermocouple or digital thermometer

-

Stopwatch

Procedure:

-

Preparation: In a disposable beaker, weigh a specific amount of unsaturated polyester resin (e.g., 100 g).

-

Accelerator Addition: Add the desired amount of this compound solution to the resin. For example, for a 0.5 wt% concentration, add 0.5 g of the cobalt solution.

-

Mixing: Thoroughly mix the this compound into the resin for 2-3 minutes until a uniform color is achieved.

-

Initiator Addition: Add the desired amount of MEKP to the resin-accelerator mixture. For instance, for a 1.0 wt% concentration, add 1.0 g of MEKP.

-

Final Mixing and Timing: Immediately start the stopwatch and mix the initiator into the resin for 1 minute.

-

Gel Time Determination: Periodically probe the resin with a clean stirring rod. The gel time is the point at which the resin transitions from a liquid to a gel-like state and forms a continuous filament when the rod is lifted.

-

Peak Exotherm Measurement: Insert a thermocouple into the center of the resin mass to monitor the temperature. The peak exotherm is the maximum temperature reached during the curing process.

-

Data Recording: Record the gel time and peak exotherm temperature for each formulation.

Workflow Visualization:

Experimental Protocol: Monitoring the Drying of Alkyd Paint

This protocol outlines a standard method for assessing the drying stages of an alkyd paint film catalyzed by this compound.

Materials:

-

Alkyd paint formulation

-

This compound solution

-

Film applicator (e.g., Bird applicator)

-

Substrate panels (e.g., glass or steel)

-

Drying time recorder (optional, for automated testing)

-

Cotton balls

-

Stopwatch

Procedure:

-

Catalyst Incorporation: Add a specified amount of this compound solution to the alkyd paint and mix thoroughly to ensure uniform distribution.

-

Film Application: Apply a wet film of the paint onto a substrate panel using a film applicator to ensure a consistent thickness (e.g., 75 µm).

-

Drying Stages Assessment: Monitor the drying of the paint film at controlled temperature and humidity. The drying process is typically characterized by several stages:

-

Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no paint adheres to the finger.

-

Tack-Free Time: Place a small piece of cotton on the film and apply a light, uniform pressure (e.g., with a 1 kg weight) for a few seconds. The tack-free time is when the cotton can be removed without any fibers adhering to the film.

-

Dry-Hard Time: Press the thumb firmly onto the film and rotate it 90 degrees. The dry-hard time is reached when the film shows no wrinkling or damage.

-

Dry-Through Time: This is often assessed with a mechanical drying time recorder, where a stylus moves across the film over a set period, leaving a track that indicates the different drying stages.

-

-

Data Recording: Record the time taken to reach each drying stage.

Coordination Chemistry and Intermediate Structures

The catalytic activity of this compound is intimately linked to the coordination environment of the cobalt ion. In its resting state, cobalt(II) octanoate typically exists in a tetrahedral or octahedral geometry, depending on the solvent and presence of other ligands. During the catalytic cycle, the coordination number and geometry of the cobalt center change as it interacts with hydroperoxides, substrates, and radicals.

While the transient nature of the catalytic intermediates makes their isolation and structural characterization challenging, spectroscopic and computational studies suggest the formation of various cobalt(III) species, such as [LCo(III)-OOR] (where L is a ligand and ROO is a peroxy group) and Co(III)-hydroxo complexes. The specific structure of these intermediates can be influenced by the solvent and the nature of the carboxylate ligand.

The following diagram provides a simplified representation of the coordination changes around the cobalt center during the catalytic cycle.

An In-depth Technical Guide to the Solubility of Cobalt Octanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt octanoate (B1194180), a metal carboxylate, is a compound of significant industrial importance, primarily utilized as a drier in paints, coatings, and inks, and as a catalyst in various chemical processes. Its efficacy in these applications is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the solubility characteristics of cobalt octanoate in a range of organic solvents. It includes a qualitative summary of its solubility, a detailed experimental protocol for the quantitative determination of its solubility, and an illustrative workflow for this procedure. This document is intended to be a valuable resource for researchers and professionals working with this compound, enabling a deeper understanding of its behavior in solution and facilitating its effective application.

Introduction

This compound, also known as cobalt(II) 2-ethylhexanoate, is a metal soap that plays a crucial role as a catalyst in oxidative drying processes.[1] Its function is to accelerate the polymerization of unsaturated oils, leading to the rapid formation of a solid film in paints and varnishes.[2] The performance of this compound is highly dependent on its ability to dissolve and remain in solution within the organic matrix of a formulation. A thorough understanding of its solubility in various organic solvents is therefore essential for optimizing product performance, ensuring stability, and developing new applications.

This guide summarizes the available qualitative solubility data for this compound and provides a detailed, generalized experimental protocol for its quantitative determination.

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." As a salt of a long-chain carboxylic acid, it exhibits a predominantly non-polar character, leading to good solubility in non-polar organic solvents. Conversely, it is insoluble in polar solvents such as water.[3]

A summary of the qualitative and semi-quantitative solubility of this compound in various classes of organic solvents is presented in Table 1.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Solubility |

| Hydrocarbons | ||

| Aliphatic | Mineral Spirits | Soluble |

| Hexane | Soluble | |

| Heptane | Soluble | |

| Aromatic | Toluene | Soluble |

| Xylene | Soluble | |

| Ethylbenzene | Soluble | |

| Ketones | ||

| Acetone | Soluble | |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Methyl Isobutyl Ketone (MIBK) | Soluble | |

| Alcohols | ||

| Methanol | Sparingly Soluble | |

| Ethanol | Sparingly Soluble | |

| Other Solvents | ||

| Chloroform | Soluble | |

| Ether | Soluble | |

| Carbon Disulfide | Soluble | |

| Petroleum Ether | Soluble | |

| Glacial Acetic Acid | Soluble | |

| Water | Insoluble |

Note: The term "Soluble" indicates that a significant amount of this compound can be dissolved to form a true solution. "Sparingly Soluble" suggests that only a small amount will dissolve. "Insoluble" indicates negligible dissolution.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of preparing a saturated solution and subsequently measuring the concentration of dissolved cobalt.

Materials and Equipment

-

This compound (solid)

-

Selected Organic Solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Erlenmeyer flasks with stoppers

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pipettes and burettes

-

Atomic Absorption Spectrometer (AAS) or UV-Vis Spectrophotometer

-

Fume hood

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of solid this compound and transfer it to an Erlenmeyer flask.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Filtration:

-

Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow solid particles to settle.

-

Carefully draw a sample of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry volumetric flask to remove any undissolved solid particles. This step is critical to obtain an accurate measurement of the dissolved solute.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear working range of the analytical instrument (AAS or UV-Vis). A series of dilutions may be necessary.

-

-

Concentration Analysis by Atomic Absorption Spectroscopy (AAS):

-

Prepare a series of standard solutions of known cobalt concentrations in the same organic solvent.

-

Aspirate the standard solutions and the diluted sample solution into the AAS.

-

Measure the absorbance of each solution at the appropriate wavelength for cobalt (typically 240.7 nm).

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of cobalt in the diluted sample solution from the calibration curve.[4][5]

-

-

Concentration Analysis by UV-Vis Spectroscopy (Alternative Method):

-

Prepare a series of standard solutions of known this compound concentrations in the same organic solvent.

-

Record the UV-Vis spectrum of the standard solutions and the diluted sample solution over a relevant wavelength range. This compound solutions are typically colored, allowing for colorimetric analysis.[6]

-

Identify the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting the absorbance at λmax of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculation of Solubility

-

Calculate the concentration of cobalt (or this compound) in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL) or moles of this compound per liter of solvent (mol/L).

Visualization of Experimental Workflow

The logical sequence of steps for the experimental determination of this compound solubility is depicted in the following workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its qualitative behavior is well-understood. It is readily soluble in non-polar solvents, a characteristic that underpins its industrial applications. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The use of analytical techniques such as AAS or UV-Vis spectroscopy ensures accurate and reliable quantification. This guide serves as a foundational resource for the effective handling and application of this compound in various formulations.

References

- 1. specialchem.com [specialchem.com]

- 2. chimia.ch [chimia.ch]

- 3. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 5. nemi.gov [nemi.gov]

- 6. saudijournals.com [saudijournals.com]

An In-depth Technical Guide to Cobalt(II) 2-ethylhexanoate (CAS 136-52-7): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and experimental protocols associated with Cobalt(II) 2-ethylhexanoate (B8288628) (CAS 136-52-7). The information is intended for researchers, scientists, and professionals involved in drug development and other fields where this compound may be handled or investigated.

Chemical and Physical Properties

Cobalt(II) 2-ethylhexanoate, also known as cobalt octoate, is a cobalt salt of 2-ethylhexanoic acid. It is widely used as a catalyst in various industrial processes, including as a drying agent for paints and varnishes, and as an accelerator for polyester (B1180765) resins.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Cobalt(II) 2-ethylhexanoate | [1][3] |

| CAS Number | 136-52-7 | [1][3] |

| Molecular Formula | C₁₆H₃₀CoO₄ | [1][3] |

| Molecular Weight | 345.34 g/mol | [1][3] |

| Appearance | Violet-blue or dark purple viscous liquid | [1][3][4] |

| Odor | Characteristic mild hydrocarbon odor | [1] |

| Density | 1.002 - 1.05 g/cm³ at 20-25°C | [1][3] |

| Solubility | Insoluble in water; miscible with organic solvents | [1] |

| Flash Point | 40 °C (104 °F) - closed cup | [3][5] |

| Vapor Pressure | 5 Pa at 25°C | [3] |

Toxicological Hazards

Cobalt(II) 2-ethylhexanoate presents several health and environmental hazards. The toxicity is primarily driven by the cobalt(II) ion.[6][7] The compound is classified as a skin sensitizer (B1316253), may cause serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.[8][9][10]

Hazard Classification

The following table summarizes the GHS hazard classifications for Cobalt(II) 2-ethylhexanoate.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable liquids | 3 | H226: Flammable liquid and vapour | [5][8] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [11] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [11] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [8] |

| Respiratory or skin sensitization | 1 | H317: May cause an allergic skin reaction | [8][11] |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects | [8] |

| Carcinogenicity | 1B | H350: May cause cancer | [12] |

| Reproductive toxicity | 1B | H360FD: May damage fertility. May damage the unborn child. | [5][8][9] |

| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness | [5] |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways | [5][8] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | [8] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [5] |

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances is guided by standardized experimental protocols. The following sections describe the general methodologies for key experiments relevant to Cobalt(II) 2-ethylhexanoate.

Physicochemical Properties

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point of Cobalt(II) 2-ethylhexanoate is determined using the Pensky-Martens closed-cup test, standardized as ASTM D93, EN ISO 2719, and IP 34.[5][13][14]

-

Principle: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is periodically introduced into the cup until a flash is observed. The temperature at which the flash occurs is the flash point.[5]

-

Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used.[14]

-

Procedure:

-

The test cup is filled with the substance to a specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The substance is heated at a controlled rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space of the cup.

-

The test is concluded when a distinct flash is observed inside the cup. The temperature at this point is recorded as the flash point.[15]

-

Toxicological Studies

Toxicological assessments are conducted according to internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization (OECD Test Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[1]

-

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear of mice. A substance is classified as a skin sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.[1]

-

Animals: Mice are used for this assay.[1]

-

Procedure:

-

The test substance is applied topically to the ears of the mice for three consecutive days.

-

On day five, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating lymphocytes.

-

After a specified time, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The amount of radiolabel incorporated is measured, and a stimulation index is calculated by comparing the results from the test group to the control group.[1]

-

Reproductive Toxicity (OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test)

This screening test provides initial information on the potential effects of a substance on reproductive performance and development.[8]

-

Principle: The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on mating behavior, fertility, pregnancy, and offspring viability and growth are observed.[8][12]

-

Animals: Rats are typically used.[12]

-

Procedure:

-

Male and female rats are dosed with the test substance at several dose levels for a minimum of two weeks prior to mating.

-

The animals are then mated. Dosing continues for males until termination and for females throughout gestation and lactation.

-

Observations include mating performance, fertility, gestation length, litter size, and pup viability, growth, and development.

-

At the end of the study, the adult animals and pups are euthanized and subjected to a gross necropsy. Histopathological examination of reproductive organs is also performed.[8]

-

Visualizations

Hazard Identification and Assessment Workflow

The following diagram illustrates a general workflow for the identification and assessment of the hazards associated with a chemical substance like Cobalt(II) 2-ethylhexanoate.

Proposed Mechanism of Cobalt-Induced Carcinogenicity

The carcinogenicity of cobalt compounds is believed to be mediated by the cobalt(II) ion. The following diagram illustrates a proposed signaling pathway for cobalt-induced carcinogenesis.

Conclusion

Cobalt(II) 2-ethylhexanoate is a chemical with significant industrial applications but also considerable health and environmental hazards. A thorough understanding of its properties and toxicological profile is essential for its safe handling and use. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, and follow established guidelines for its handling and disposal to mitigate the risks of exposure. Further research into the long-term health effects and the development of safer alternatives is warranted.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Cobalt Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. scribd.com [scribd.com]

The Genesis and Evolution of Cobalt 2-Ethylhexanoate: A Technical Guide

An in-depth examination of the discovery, synthesis, and catalytic mechanisms of a pivotal organometallic compound.

Cobalt 2-ethylhexanoate (B8288628), widely known in industrial circles as cobalt octoate, stands as a cornerstone organometallic compound, primarily recognized for its efficacy as a catalyst in a multitude of applications, most notably as a drier in paints and coatings and as an accelerator in polyester (B1180765) resin curing.[1][2][3] Its history is not one of a singular discovery but rather an evolution, intrinsically linked to the advancements in industrial organic chemistry, particularly the development of the oxo process which made its precursor, 2-ethylhexanoic acid, a commercially viable commodity.[4] This guide provides a comprehensive technical overview of the historical development, synthesis methodologies, and catalytic functions of cobalt 2-ethylhexanoate for researchers, scientists, and professionals in drug development and material science.

From Natural Soaps to Synthetic Driers: A Historical Perspective

The practice of using metal compounds to accelerate the drying of oleoresinous paints dates back centuries, with early artisans utilizing crude preparations of metal oxides, such as those of lead and manganese, cooked into oils.[4] The 19th century saw a more systematic approach to the formulation of these "driers" or "siccatives." The early 20th century marked a significant advancement with the introduction of metal naphthenates, derived from naphthenic acids isolated from petroleum.[5] While effective, the inherent variability in the composition of these naturally sourced acids led to inconsistencies in performance.[5][6]

The quest for greater purity, consistency, and lower odor paved the way for the development of driers based on synthetic carboxylic acids.[4] Although a precise date for the first synthesis of cobalt 2-ethylhexanoate is not well-documented, its emergence as a commercial product was a direct consequence of the invention of the hydroformylation or "oxo" process by the German chemist Otto Roelen at Ruhrchemie in 1938.[7][8][9][10] This groundbreaking process enabled the large-scale, cost-effective production of aldehydes from olefins, which are then converted to carboxylic acids like 2-ethylhexanoic acid.[4] This development in the 1930s and 1940s, a period of significant innovation within the German chemical industry, including the conglomerate IG Farben, set the stage for the widespread adoption of synthetic driers like cobalt 2-ethylhexanoate.[2][8][10][11]

Synthesis of Cobalt 2-Ethylhexanoate: Key Methodologies

The industrial production of cobalt 2-ethylhexanoate can be achieved through several chemical pathways. The choice of method often depends on factors such as the desired purity, cost, and scale of production.

Direct Reaction of Cobalt Salts with 2-Ethylhexanoic Acid

A common and straightforward method involves the reaction of a cobalt(II) salt, such as cobalt(II) oxide, hydroxide (B78521), or carbonate, with 2-ethylhexanoic acid.[1][12] The reaction is typically carried out under reflux in a suitable solvent, like xylene or toluene, with the continuous removal of water to drive the reaction to completion.[1][12]

Reaction: Co(OH)₂ + 2 C₈H₁₆O₂ → Co(C₈H₁₅O₂)₂ + 2 H₂O

Metathesis or Double Decomposition

This method involves the reaction of a water-soluble cobalt salt, such as cobalt(II) chloride or sulfate, with an alkali metal salt of 2-ethylhexanoic acid (e.g., sodium 2-ethylhexanoate). The resulting cobalt 2-ethylhexanoate, being insoluble in the aqueous phase, precipitates and can be isolated.

Reaction: CoCl₂ + 2 Na(C₈H₁₅O₂) → Co(C₈H₁₅O₂)₂ + 2 NaCl

Electrochemical Synthesis

A more specialized method for producing high-purity metal carboxylates is through an electrolytic process. This technique utilizes a cobalt metal anode which is consumed during the reaction.

Experimental Protocol: Electrochemical Synthesis of Cobalt 2-Ethylhexanoate

This protocol is based on a patented method for the electrosynthesis of metal 2-ethylhexanoates.[13]

Materials:

-

2-Ethylhexanoic acid (20.0 g, 0.138 mole)

-

Mineral spirits (10.0 g)

-

0.1N Sodium hydroxide solution (40.0 g)

-

Cobalt metal rod (anode)

-

Platinum foil (cathode)

-

Reaction cell

Procedure:

-

The reaction cell is charged with 2-ethylhexanoic acid, mineral spirits, and the sodium hydroxide solution.

-

A cobalt rod is installed as the anode and a platinum foil as the cathode.

-

A direct current is passed through the cell.

-

The electrosynthesis is continued until a predetermined amount of charge (e.g., 14,645 coulombs) has passed, resulting in the consumption of a specific mass of the cobalt anode (e.g., 3.68 g, 0.062 mole).

-

Upon completion, the organic phase is separated from the aqueous phase.

-

The organic phase is then dried under reduced pressure to yield a solution of cobalt 2-ethylhexanoate in mineral spirits.

Quantitative Data

The physical and chemical properties of cobalt 2-ethylhexanoate are critical for its application and are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₀CoO₄ | [3][4] |

| Molecular Weight | 345.34 g/mol | [14] |

| CAS Number | 136-52-7 | [12][14] |

| Appearance | Blue-purple viscous liquid | [4] |

| Solubility | Soluble in organic solvents; insoluble in water | [12] |

| Typical Cobalt Content | 6% - 12% by weight in solution | [15] |

Catalytic Mechanisms and Applications

Cobalt 2-ethylhexanoate's primary function is as a catalyst. Its mechanism of action varies depending on the application.

Drier in Coatings (Autoxidation)

In oil-based paints and coatings, cobalt 2-ethylhexanoate acts as a primary or surface drier.[16][17] It catalyzes the autoxidation of unsaturated fatty acids in the binder, a free-radical chain reaction involving atmospheric oxygen.[9] The cobalt cycles between its Co(II) and Co(III) oxidation states to catalytically decompose hydroperoxides (ROOH), which are formed during the initial stages of oxidation. This decomposition generates additional free radicals, accelerating the cross-linking and polymerization of the oil, leading to the formation of a hard, dry paint film.[13]

Caption: Catalytic cycle of cobalt in the autoxidation of drying oils.

Accelerator in Polyester Curing

In the curing of unsaturated polyester resins, cobalt 2-ethylhexanoate functions as an accelerator, typically in conjunction with an organic peroxide initiator, such as methyl ethyl ketone peroxide (MEKP). The cobalt compound facilitates the decomposition of the peroxide at ambient temperatures, generating free radicals that initiate the polymerization and cross-linking of the polyester chains.

Caption: Role of cobalt 2-ethylhexanoate in polyester resin curing.

Conclusion

The history of cobalt 2-ethylhexanoate is a testament to the synergistic relationship between chemical innovation and industrial demand. Its development from the broader class of metal carboxylates was catalyzed by the advent of large-scale synthetic organic acid production. Today, it remains an indispensable component in the coatings and polymer industries, a legacy built on the foundational chemical principles established in the early to mid-20th century. Continued research into its catalytic mechanisms and the development of more environmentally benign alternatives will undoubtedly shape the future of this versatile organometallic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. IG Farben - Wikipedia [en.wikipedia.org]

- 3. COBALT OCTOATE - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Paint Driers in Alkyd and Oil Paint Films: A Comprehensive Guide for Artists – Painting Best Practices [paintingbestpractices.com]

- 6. US20050245639A1 - Drier for air-drying coatings - Google Patents [patents.google.com]

- 7. WO2003093384A1 - Drier for air-drying coatings - Google Patents [patents.google.com]

- 8. learncheme.com [learncheme.com]

- 9. Autoxidation - Wikipedia [en.wikipedia.org]

- 10. IG Farben | German Cartel & WW2 Impact | Britannica [britannica.com]

- 11. basf.com [basf.com]

- 12. patents.justia.com [patents.justia.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. US3723152A - Drying oil compositions cobalt drier compositions therefor and process of making same - Google Patents [patents.google.com]

- 16. Driers - Copyright 2024 WestDry Industries Inc. [westdry.com]

- 17. BUSINESS ABROAD: The Heirs of I. G. Farben | TIME [time.com]

Spectroscopic Fingerprinting of Cobalt Octanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cobalt octanoate (B1194180), a compound of significant interest in various industrial and research applications, including as a catalyst and a drying agent. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document details the principles, experimental protocols, and data interpretation for the characterization of cobalt octanoate, serving as a valuable resource for professionals in research and development.

Introduction to this compound

This compound, the cobalt salt of octanoic acid, is a metal carboxylate with diverse applications. Its efficacy in various chemical processes is intrinsically linked to its molecular structure and coordination chemistry. Spectroscopic techniques like FTIR and UV-Vis are indispensable tools for elucidating these structural features, ensuring quality control, and understanding its reactivity.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For this compound, FTIR is instrumental in confirming the formation of the carboxylate salt and studying the coordination between the cobalt ion and the carboxylate group.

Principles of FTIR Analysis for Metal Carboxylates

The infrared spectrum of a metal carboxylate is dominated by the stretching vibrations of the carboxylate group (COO⁻). The positions of the asymmetric (νₐ) and symmetric (νₛ) stretching bands of the COO⁻ group are sensitive to the nature of the metal-oxygen bond. The separation between these two bands (Δν = νₐ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their respective diagnostic checks.

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air and the instrument.

-

Sample Application: Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: If analyzing a solid sample, use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal after analysis using an appropriate solvent.

Data Presentation: Characteristic FTIR Peaks of Cobalt(II) Octanoate

The following table summarizes the characteristic vibrational frequencies observed in the FTIR spectrum of cobalt(II) octanoate.[1]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2958 | C-H | Asymmetric stretching of CH₃ |

| ~2927 | C-H | Asymmetric stretching of CH₂ |

| ~2858 | C-H | Symmetric stretching of CH₂ |

| ~1570 | COO⁻ | Asymmetric stretching (νₐ) |

| ~1415 | COO⁻ | Symmetric stretching (νₛ) |

| ~1465 | C-H | Bending of CH₂ |

| ~725 | C-H | Rocking of CH₂ |

Note: The exact peak positions may vary slightly depending on the physical state of the sample and the specific coordination environment of the cobalt ion.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is characteristic of the d-orbital splitting and the geometry of the coordination complex.

Principles of UV-Vis Analysis for Cobalt(II) Complexes

Cobalt(II) is a d⁷ metal ion. In an octahedral coordination environment, as is common for Co(II) complexes, the d-orbitals split into two energy levels (t₂g and e₉). The absorption of light in the visible region corresponds to the promotion of electrons from the lower energy t₂g orbitals to the higher energy e₉ orbitals. These d-d transitions are typically weak, resulting in low molar absorptivity values. The position and intensity of these absorption bands are sensitive to the ligand field strength and the coordination geometry. This compound typically exhibits a blue-violet color in solution.[2]

Experimental Protocol for UV-Vis Analysis

Solution Preparation and Analysis

-

Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the desired wavelength range (typically 200-800 nm). Suitable solvents include ethanol, hexane, or toluene.

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a clean cuvette with the pure solvent used to prepare the this compound solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute standard solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat this for all standard solutions, moving from the most dilute to the most concentrated.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). According to the Beer-Lambert law, the absorbance at λₘₐₓ is directly proportional to the concentration of the analyte.

Data Presentation: Expected UV-Vis Absorption of Cobalt(II) Octanoate

Cobalt(II) octanoate is expected to show weak absorption bands in the visible region of the electromagnetic spectrum, characteristic of d-d electronic transitions. The host material itself absorbs light in the near-UV-visible region.[1] The primary absorption band is typically observed in the range of 500-600 nm.

| Wavelength Range (nm) | Electronic Transition |

| ~500 - 600 | d-d transition |

Note: The exact λₘₐₓ and molar absorptivity can be influenced by the solvent and the specific coordination geometry of the cobalt complex.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined the fundamental principles and detailed methodologies for the spectroscopic analysis of this compound using FTIR and UV-Vis techniques. The provided data tables and experimental workflow serve as a practical resource for researchers, scientists, and drug development professionals. Accurate and consistent application of these spectroscopic methods is crucial for ensuring the quality, understanding the properties, and advancing the applications of this compound.

References

Initial Research on Cobalt Carboxylates: A Technical Guide for Drug Development Professionals

An In-depth exploration of the synthesis, characterization, and therapeutic potential of cobalt carboxylate complexes.

Cobalt, an essential trace element, plays a crucial role in various biological processes, most notably as a key constituent of vitamin B12.[1][2] Its ability to form stable complexes with a variety of organic ligands, particularly carboxylates, has garnered significant interest in the field of medicinal chemistry and drug development. These cobalt carboxylate complexes exhibit a diverse range of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and antioxidant properties, making them promising candidates for the development of novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of initial research studies on cobalt carboxylates, focusing on their synthesis, characterization, and early-stage evaluation for biomedical applications.

Synthesis of Cobalt Carboxylate Complexes

The synthesis of cobalt carboxylate complexes typically involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate or cobalt(II) acetate (B1210297) tetrahydrate, with a carboxylic acid or its corresponding sodium salt in a suitable solvent.[1][5][6] The choice of solvent and reaction conditions can influence the final product's structure and properties. Mixed-ligand complexes can also be prepared by introducing other donor ligands, such as nitrogen-based heterocycles (e.g., pyridine, imidazole) or Schiff bases.[1][5]

General Experimental Protocol for Synthesis

A common method for the synthesis of cobalt(II) carboxylate complexes with non-steroidal anti-inflammatory drugs (NSAIDs) is as follows:

-

Ligand Preparation: The NSAID is dissolved in a suitable solvent, such as methanol, and deprotonated by the addition of a base like sodium hydroxide.

-

Reaction with Cobalt Salt: A solution of CoCl₂·6H₂O in the same solvent is added to the deprotonated ligand solution.

-

Addition of Co-ligand (for mixed-ligand complexes): If a mixed-ligand complex is desired, a solution of the nitrogen-donor co-ligand (e.g., pyridine, 1,10-phenanthroline) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under aerobic conditions at room temperature or with gentle heating.[1]

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent system can be performed for further purification.[5]

The following diagram illustrates a generalized workflow for the synthesis of cobalt carboxylate complexes.

Caption: A generalized workflow for the synthesis of cobalt carboxylate complexes.

Characterization Techniques

A variety of physicochemical and spectroscopic techniques are employed to characterize the synthesized cobalt carboxylate complexes and elucidate their structural and electronic properties.

Key Characterization Methods:

-

Elemental Analysis: Determines the elemental composition (C, H, N) of the complex, which is crucial for confirming the proposed formula.[5]

-

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the carboxylate group (monodentate, bidentate, bridging) by analyzing the stretching frequencies of the C=O and C-O bonds. The absence of the -OH stretch from the free carboxylic acid indicates coordination.[5]

-

UV-Visible (UV-Vis) Spectroscopy: Reveals the electronic transitions within the complex, which are indicative of the coordination geometry around the cobalt(II) ion (e.g., octahedral or tetrahedral).[1]

-

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in ascertaining the oxidation state and spin state of the cobalt ion.[1]

-

Thermal Analysis (TGA/DSC): Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[6][7]

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.[1]

Quantitative Data from Initial Studies

The following tables summarize representative quantitative data extracted from initial research studies on various cobalt carboxylate complexes.

Table 1: Physicochemical and Spectroscopic Data for Selected Cobalt(II) Carboxylate Complexes

| Complex | Formula | Color | Molar Conductance (Λ_M) (S cm²/mol in DMSO) | Magnetic Moment (μ_eff) (B.M.) | UV-Vis (λ_max, nm) (in DMSO) |

| [Co(tolf)₂(imi)₂] | C₃₀H₂₆Cl₂CoN₄O₄ | Pink | 12 | 3.93 | 525, 485, 291[1] |

| [Co(mef)₂(imi)₂] | C₃₄H₃₂CoN₄O₄ | Pink-red | 15 | 3.97 | - |

| Cobalt Laurate | Co(C₁₂H₂₃O₂)₂ | - | - | - | - |

| Cobalt Palmitate | Co(C₁₆H₃₁O₂)₂ | - | - | - | - |

| Cobalt Stearate | Co(C₁₈H₃₅O₂)₂ | - | - | - | - |

tolf = tolfenamate, mef = mefenamate, imi = imidazole

Table 2: Thermal Analysis Data for Selected Cobalt Carboxylates

| Compound | Melting Point (°C) | Decomposition Onset Temperature (°C) |

| Cobalt Laurate | 107.83[6] | > 300[6] |

| Cobalt Palmitate | 109.10[6] | > 300[6] |

| Cobalt Stearate | 114.40[6] | > 300[6] |

Biological Activity and Potential for Drug Development

Initial research has demonstrated the significant potential of cobalt carboxylates as therapeutic agents. Their biological activity is often attributed to the synergistic effect of the cobalt ion and the carboxylate ligand, which can be a biologically active molecule itself, such as an NSAID.[4]

Interaction with Biomolecules

-

DNA Binding and Cleavage: Cobalt complexes have been shown to interact with DNA, primarily through intercalation.[1] Some complexes also exhibit the ability to cleave plasmid DNA, suggesting potential applications as anticancer agents.[1]

-

Serum Albumin Binding: Studies have indicated that cobalt carboxylate complexes can bind to serum albumins, such as human and bovine serum albumin. This interaction is important for the transport and bioavailability of the potential drug molecule in the bloodstream.[1]

Antioxidant Activity

Several cobalt carboxylate complexes have been evaluated for their antioxidant properties. They can scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and reduce hydrogen peroxide, indicating their potential to mitigate oxidative stress.[1]

Hypoxia Mimicking and Signaling Pathway Modulation

Cobalt(II) ions are known to mimic hypoxic conditions by stabilizing the hypoxia-inducible factor-1α (HIF-1α).[8] This stabilization leads to the transcriptional activation of genes involved in processes like angiogenesis and erythropoiesis.[8][9] This property could be harnessed for therapeutic applications in conditions such as ischemia and for the development of hypoxia-selective prodrugs in cancer therapy.[3]

The following diagram illustrates the simplified signaling pathway of HIF-1α stabilization by cobalt(II).

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic/Co(II) conditions.

Future Directions

The initial research on cobalt carboxylates has laid a strong foundation for their further development as therapeutic agents. Future studies should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxylate and co-ligands to optimize biological activity and reduce potential toxicity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these complexes exert their therapeutic effects.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.

-

Drug Delivery Systems: Development of novel drug delivery systems, such as encapsulation in nanoparticles, to improve the targeted delivery and bioavailability of cobalt carboxylate complexes.[10][11]

References

- 1. Coordination compounds of cobalt( ii ) with carboxylate non-steroidal anti-inflammatory drugs: structure and biological profile - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01846J [pubs.rsc.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Advances in cobalt complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. ukessays.com [ukessays.com]

- 7. joam.inoe.ro [joam.inoe.ro]

- 8. researchgate.net [researchgate.net]

- 9. The biological application of cobalt | Semantic Scholar [semanticscholar.org]

- 10. The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids: a first-principles computational study - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB02928A [pubs.rsc.org]

- 11. The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids: a first-principles computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical mechanism of cobalt octanoate as a drier

An In-depth Technical Guide on the Theoretical Mechanism of Cobalt Octanoate (B1194180) as a Drier

Introduction

Cobalt octoate, the common name for Cobalt(II) 2-ethylhexanoate, is a highly effective organometallic compound widely utilized as a primary drier, or siccative, in the coatings industry.[1][2] Its principal function is to significantly accelerate the oxidative drying and curing of oil-based binders, such as alkyd resins, found in paints, varnishes, and inks.[3][4] The transformation of a liquid paint film to a solid, durable coating occurs through a complex chemical process known as autoxidation.[5] This process, which involves the reaction of unsaturated fatty acid chains in the binder with atmospheric oxygen, is inherently slow.[1] Cobalt octoate acts as a potent catalyst, dramatically increasing the rate of this reaction to facilitate drying within hours rather than months.[4][6] This guide provides a detailed examination of the theoretical mechanism, catalytic cycle, and experimental evaluation of cobalt octoate's function as a drier.

The Autoxidation of Alkyd Resins

The drying of alkyd paints is a chemical process involving the oxidative cross-linking of unsaturated fatty acid components within the resin binder.[4] This autoxidation proceeds via a free-radical chain reaction, which can be divided into three main stages: initiation, propagation, and termination.[7][8]

-

Initiation: The process begins after an induction period where volatile solvents evaporate and natural antioxidants are consumed.[8] The first step is the formation of hydroperoxides (ROOH) from the reaction between unsaturated fatty acids (RH) and atmospheric oxygen (O₂). This initial step is slow but is crucial for the subsequent catalytic action.[8][9]

-

RH + O₂ → R• + HOO•

-

R• + O₂ → ROO• (Peroxyl radical)

-

ROO• + RH → ROOH + R•

-

-

Propagation: The hydroperoxides formed are relatively stable. The key role of the drier is to catalyze their decomposition into highly reactive free radicals, which then propagate the cross-linking reactions.[7][9]

-

Termination: The process concludes when free radicals combine to form stable, non-radical products, resulting in a cross-linked, solid polymer network.[8] These cross-links, which include carbon-carbon, ether, and peroxide bonds, determine the final hardness and durability of the film.[5]

Catalytic Mechanism of Cobalt Octanoate

Cobalt is the most active and widely used primary drier, functioning as a powerful oxidation catalyst at ambient temperatures.[4][6] It primarily accelerates surface drying.[2][10] The catalytic activity of cobalt octoate is centered on its ability to cycle between its +2 (cobaltous) and +3 (cobaltic) oxidation states. This redox cycle facilitates the decomposition of hydroperoxides into the free radicals necessary for polymerization.

The core mechanism involves the following steps:

-

Activation (Co(II) to Co(III)): The cobalt(II) ion from the octoate salt reacts with a hydroperoxide molecule, oxidizing to cobalt(III) and generating an alkoxide radical (RO•) and a hydroxide (B78521) ion.[8]

-

Co²⁺ + ROOH → Co³⁺ + RO• + OH⁻

-

-

Regeneration (Co(III) to Co(II)): The newly formed cobalt(III) ion then reacts with another hydroperoxide molecule, reducing back to cobalt(II) and producing a peroxyl radical (ROO•) and a proton.[8]

-

Co³⁺ + ROOH → Co²⁺ + ROO• + H⁺

-

This catalytic cycle continuously generates a high concentration of alkoxide and peroxyl radicals, which dramatically accelerates the propagation stage of autoxidation and leads to rapid cross-linking and film formation.[5][9]

Caption: Figure 1: Catalytic cycle of a cobalt drier.

While highly effective, the use of cobalt octoate alone can lead to rapid surface drying that prevents oxygen from penetrating the film, causing wrinkling and poor through-drying.[6][11] Therefore, it is almost always used in combination with auxiliary driers (e.g., zirconium, calcium) and through-driers (e.g., manganese) to ensure uniform curing.[1][10][12]

Quantitative Data Summary

The efficiency of the drying process is influenced by the type of unsaturated fatty acid in the alkyd resin and the concentration of the drier.

Table 1: Kinetic Data for Autoxidation of Polyunsaturated Fatty Acids (PUFA) This table summarizes the oxidizability of various fatty acids, indicating their susceptibility to autoxidation. The rate of autoxidation is proportional to the substrate concentration and the square root of the rate of chain initiation.[13]

| Fatty Acid | Number of Doubly Allylic Positions | Oxidizability (k p /(2k t ) 1/2 ) x 10² (M -1/2 s -1/2 ) |

| Linoleate | 1 | 2.03[13][14] |

| Linolenate | 2 | 3.90 |

| Arachidonate | 3 | 6.10 |

| Eicosapentaenoate | 4 | 8.10 |

| Docosahexaenoate | 5 | 10.15[13] |

| Data obtained from studies in homogeneous chlorobenzene (B131634) solution at 37°C.[13][14] |

Table 2: Spectroscopic Data for Cobalt(II) Complexes Visible-NIR spectroscopy can be used to determine the cobalt content in drier solutions. The bands in the visible range arise from the Co(II) complex, which is typically blue or violet.[10][15]

| Parameter | Wavelength Range (nm) | Correlation |

| Cobalt Content | 400 - 780 | Good correlation between absorbance and Co²⁺ concentration.[15] |

| Based on analysis of cobalt octoate solutions.[15] |

Experimental Protocols

Evaluating the performance of cobalt octoate involves several standardized experimental methods to measure drying time, monitor chemical changes, and quantify metal content.

Protocol: Determination of Drying Time (Mechanical Recorder)

This method, based on standards like ASTM D5895, provides a quantitative measure of the different stages of film drying.[16]

Methodology:

-

Sample Preparation: The paint formulation containing the cobalt octoate drier system is prepared and conditioned to a standard temperature (e.g., 23 ± 2°C) and humidity (e.g., 50 ± 5%).[16]

-

Film Application: A uniform film of the paint is applied to a standardized glass strip using a film applicator to a specified thickness.[16]

-

Initiation of Test: The coated glass strip is immediately placed on the mechanical drying time recorder. A stylus (e.g., hemispherical needle) is lowered onto the film surface, and the motor is started, moving the stylus across the film at a constant, known speed.[16]

-

Observation & Evaluation: The instrument runs for a set period (e.g., 12 or 24 hours). The track left by the stylus changes as the film dries. The strip is then removed and analyzed to identify four key drying stages:

-

Set-to-Touch Time: The point where the stylus begins to leave a clear track.

-

Tack-Free Time: The point where the track becomes discontinuous or the needle tears the film.

-

Dry-Hard Time: The point where the stylus no longer leaves a visible mark but may show a scratch on the surface.

-

Dry-Through Time: The point where the stylus no longer leaves any mark or scratch on the film.[16]

-

-

Data Reporting: The time for each stage is calculated based on the distance traveled by the stylus and its speed. Results are reported in hours and minutes.[16]

Caption: Figure 2: Experimental workflow for a mechanical drying time recorder.

Protocol: Monitoring Curing with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for monitoring the chemical transformations during the curing process in real-time.[16]

Methodology:

-

Sample Preparation: A thin film of the liquid paint is applied directly onto an appropriate IR-transparent substrate (e.g., KBr or NaCl salt plate).

-

Initial Spectrum (T=0): An initial FTIR spectrum is recorded immediately after application to serve as a baseline.

-

Time-Lapse Acquisition: The sample is left under controlled atmospheric conditions, and spectra are recorded at regular intervals over the entire drying period.

-

Spectral Analysis: The collected spectra are analyzed by monitoring specific vibrational bands:

-

Disappearance of C=C bonds: The decrease in the intensity of peaks associated with C-H stretching of cis-C=C double bonds (around 3010 cm⁻¹) indicates the consumption of unsaturation.

-

Formation of Hydroperoxides: The appearance and evolution of a broad band for O-H stretching in hydroperoxides (ROOH) can be observed (around 3450 cm⁻¹).

-

Formation of Cross-links: The increase in the intensity of C-O stretching bands indicates the formation of ether and peroxide cross-links.

-

-

Data Interpretation: By plotting the peak area or intensity of these key bands against time, a kinetic profile of the curing reaction can be constructed.

Caption: Figure 3: Experimental workflow for FTIR analysis of paint curing.

Conclusion

Cobalt octoate is a cornerstone of the coatings industry, acting as an exceptionally efficient catalyst for the oxidative drying of alkyd resins.[2][10] Its mechanism is rooted in a Co(II)/Co(III) redox cycle that catalytically decomposes hydroperoxides, generating the free radicals essential for the rapid polymerization and cross-linking of the paint film.[8] While its primary action is on the surface, its combination with auxiliary driers ensures uniform and robust film formation.[6] The evaluation of its performance relies on established experimental protocols that quantify drying stages and monitor the underlying chemical transformations. Despite its effectiveness, regulatory scrutiny regarding the toxicity of cobalt compounds is driving significant research into alternative, more environmentally friendly drier systems based on metals like iron and manganese.[1][7]

References

- 1. nbinno.com [nbinno.com]

- 2. COBALT OCTOATE - Ataman Kimya [atamanchemicals.com]

- 3. pgmsmetal.com [pgmsmetal.com]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pcimag.com [pcimag.com]

- 10. parth-international.co.in [parth-international.co.in]

- 11. isatis.net [isatis.net]

- 12. Paint Driers | Paints and Coatings [csm.umicore.com]

- 13. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. metrohm.com [metrohm.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cobalt Octanoate as a Polymerization Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt octanoate (B1194180), also known as cobalt(II) 2-ethylhexanoate, is a highly effective catalyst, or more accurately, an accelerator, for the polymerization of various resins.[1][2] It is most prominently used in the curing of unsaturated polyester (B1180765) and vinyl ester resins, typically in conjunction with a peroxide initiator, such as methyl ethyl ketone peroxide (MEKP).[3][4][5] This combination initiates a free-radical polymerization process, leading to the cross-linking of polymer chains and the transformation of the liquid resin into a solid, thermoset material.[2][6][7] Cobalt octanoate's primary role is to accelerate the decomposition of the peroxide at ambient temperatures, thus controlling the gel time and cure rate of the resin.[2][4] Its applications are widespread, ranging from the manufacturing of fiberglass components and composites to its use as a drying agent in paints and varnishes.[1][2][3]

Mechanism of Action

The curing of unsaturated polyester resins with a this compound and peroxide system proceeds via a redox-initiated free-radical polymerization. The cobalt ions, existing in both Co(II) and Co(III) oxidation states, play a crucial role in the catalytic cycle that decomposes the peroxide initiator (typically a hydroperoxide like MEKP) into highly reactive free radicals.[7][8]

The generally accepted mechanism is as follows:

-

Redox Reaction: The Co(II) ions react with the peroxide (ROOH) to generate an alkoxy radical (RO•) and a hydroxyl ion (OH⁻), with the cobalt being oxidized to Co(III).

-

Radical Formation: The newly formed Co(III) ion then reacts with another peroxide molecule to produce a peroxy radical (ROO•) and a proton (H⁺), reducing the cobalt back to Co(II).

-

Initiation: These generated free radicals (RO• and ROO•) then attack the unsaturated sites (carbon-carbon double bonds) within the polyester and styrene (B11656) monomer chains, initiating the polymerization process.

-

Propagation and Cross-linking: The newly formed monomer radical propagates by reacting with other unsaturated molecules, leading to chain growth and the formation of a cross-linked, three-dimensional network.[6]

This catalytic cycle allows for the continuous generation of free radicals, enabling rapid polymerization at room temperature.

Safety Precautions

This compound is a hazardous chemical and requires strict adherence to safety protocols.

Handling:

-

Work in a well-ventilated area to avoid inhalation of vapors.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing.[6][9][11]

-

Avoid contact with skin and eyes.[9][11] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][10]

-

Use non-sparking tools and take precautionary measures against static discharge, as this compound solutions are flammable.[6]

-

Do not eat, drink, or smoke in the handling area.[6]

Storage:

-

Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[6][11]

-

Keep containers tightly closed.[11]

-

Crucially, never store this compound in close proximity to or mix it directly with peroxide initiators, as this can lead to a violent, explosive reaction. [6][8]

Disposal:

-

Dispose of contents and containers in accordance with local, state, and federal regulations.[9]

Experimental Protocols

The following protocols are provided as general guidelines. Optimal concentrations and conditions should be determined experimentally for each specific resin system and application.

Protocol 1: Ambient Temperature Curing of a General-Purpose Unsaturated Polyester Resin

Materials:

-

Unsaturated Polyester Resin (containing styrene monomer)

-

This compound solution (e.g., 6% cobalt concentration)[3]

-

Methyl Ethyl Ketone Peroxide (MEKP) initiator[3]

-

Glass beaker or other suitable mixing container

-

Stirring rod

-

Timer

-

Fume hood

Procedure:

-

Resin Preparation: In a fume hood, weigh a desired amount of the unsaturated polyester resin into a mixing container.

-